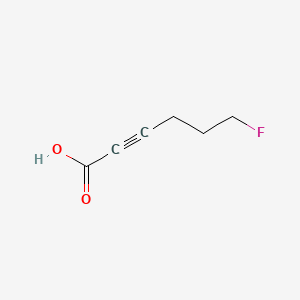6-Fluorohex-2-ynoic acid
CAS No.:
Cat. No.: VC18071190
Molecular Formula: C6H7FO2
Molecular Weight: 130.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7FO2 |
|---|---|
| Molecular Weight | 130.12 g/mol |
| IUPAC Name | 6-fluorohex-2-ynoic acid |
| Standard InChI | InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |
| Standard InChI Key | NFDFCJJTGUPXPK-UHFFFAOYSA-N |
| Canonical SMILES | C(CC#CC(=O)O)CF |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular formula of 6-fluorohex-2-ynoic acid (C₆H₇FO₂) comprises a six-carbon chain with a terminal fluorine atom, a triple bond between C2 and C3, and a carboxylic acid group at C1 (Figure 1). The InChIKey NFDFCJJTGUPXPK-UHFFFAOYSA-N confirms its stereochemical uniqueness, while the SMILES string C(CC#CC(=O)O)CF delineates its connectivity .
Key structural features:
-
Triple bond (C2–C3): Introduces linear geometry and π-bond reactivity.
-
Fluorine at C6: Enhances electronegativity, influencing dipole moments and intermolecular interactions.
-
Carboxylic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~2–3) .
Table 1: Comparative Analysis of Fluoro-Ynoic Acid Derivatives
Synthesis and Synthetic Challenges
Reported Synthetic Routes
While explicit protocols for 6-fluorohex-2-ynoic acid are sparse, methodologies for analogous fluorinated alkynes suggest viable pathways:
-
Fluorination of Preformed Alkynes:
-
Alkyne Assembly via Sonogashira Coupling:
-
Cross-coupling of fluorinated alkyl halides with terminal alkynes under palladium catalysis.
-
Requires protection of the carboxylic acid group to prevent side reactions.
-
-
Carboxylic Acid Functionalization:
Isolation and Purification
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents separates polar intermediates .
-
Crystallization: Low solubility in non-polar solvents facilitates recrystallization from aqueous ethanol .
Physicochemical Properties
Acidity and Solubility
The carboxylic acid group confers a pKa of approximately 2.5, making the compound water-soluble at physiological pH. Fluorine’s electronegativity enhances lipid solubility, enabling membrane permeability in biological systems .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡C stretch) .
-
¹H NMR: Signals at δ 2.5–3.0 ppm (triple bond protons) and δ 4.5–5.0 ppm (fluorine-coupled CH₂) .
-
¹⁹F NMR: Single resonance near δ -210 ppm, typical for aliphatic C-F bonds.
Reactivity and Functionalization
Alkyne-Specific Reactions
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding 6-fluorohexanoic acid .
-
Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition to form triazoles, useful in bioconjugation .
Carboxylic Acid Derivatives
-
Esterification: Methanol/H⁺ converts the acid to methyl esters, enhancing volatility for GC-MS analysis.
-
Amide Formation: Coupling with amines via EDC/HOBt yields bioactive amides .
Biological and Industrial Applications
Agrochemical Uses
-
Insecticide Development: Gem-difluorovinyl analogs exhibit neurotoxic effects in insects.
-
Herbicide Synthons: Functionalization via amidation generates phytotoxic derivatives .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume